Isovallesiachotamin

Übersicht

Beschreibung

Isovallesiachotamine is a naturally occurring monoterpene indole alkaloid isolated from the fruits of Anthocephalus chinensis. It has a molecular formula of C21H22N2O3 and is known for its bioactivity against lung cancer cell lines . This compound belongs to the class of terpenoid indole alkaloids, which are known for their diverse pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Isovallesiachotamine has several scientific research applications:

Chemistry: It is used as a model compound in the study of indole alkaloid synthesis and reactivity.

Biology: Its bioactivity against lung cancer cell lines makes it a valuable compound in cancer research.

Wirkmechanismus

Target of Action

Isovallesiachotamine is a pharmacologically active monoterpene indole alkaloid . It is known to exhibit strong pharmacological activities .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Isovallesiachotamine is produced by Catharanthus roseus . The biosynthesis of Isovallesiachotamine in C. roseus cambial meristematic cells (CMCs) is induced by catharanthine in a time- and dosage-dependent manner . The expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase), and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3), is up-regulated by catharanthine, leading to the accumulation of Isovallesiachotamine .

Result of Action

Isovallesiachotamine exhibits cytotoxicity towards certain types of cells . For instance, it has been found to be cytotoxic to human melanoma cell line SK-MEL-37 .

Action Environment

The action, efficacy, and stability of Isovallesiachotamine can be influenced by various environmental factors. For instance, the production of Isovallesiachotamine in C. roseus CMCs is influenced by the presence of catharanthine .

Biochemische Analyse

Biochemical Properties

Isovallesiachotamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with strictosidine synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3 (ORCA3) . These interactions are essential for the biosynthesis of isovallesiachotamine in Catharanthus roseus cambial meristematic cells . The compound’s interaction with these enzymes and proteins facilitates its production and accumulation within the plant cells.

Cellular Effects

Isovallesiachotamine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in human melanoma cell lines, particularly the SK-MEL-37 cell line . The compound influences cell function by inducing G0/G1 cell cycle arrest and increasing the proportion of sub-G1 hypodiploid cells . Additionally, isovallesiachotamine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of isovallesiachotamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, isovallesiachotamine’s interaction with strictosidine synthase and strictosidine β-D-glucosidase is crucial for its biosynthesis . Furthermore, the compound’s ability to induce G0/G1 cell cycle arrest and apoptosis in melanoma cells highlights its potential as a chemotherapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isovallesiachotamine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that the biosynthesis of isovallesiachotamine in Catharanthus roseus cambial meristematic cells is time-dependent, with the highest yields observed after 12 hours of treatment with catharanthine . Additionally, the compound’s cytotoxic effects on melanoma cells are not dependent on the duration of incubation .

Dosage Effects in Animal Models

The effects of isovallesiachotamine vary with different dosages in animal models. Studies have demonstrated that the compound’s biosynthesis in Catharanthus roseus cells is dosage-dependent, with higher concentrations of catharanthine leading to increased production of isovallesiachotamine . Excessive dosages can inhibit cell growth, as observed with a 20 mg/l concentration of catharanthine . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Isovallesiachotamine is involved in several metabolic pathways, particularly those related to its biosynthesis in Catharanthus roseus . The compound interacts with enzymes such as strictosidine synthase and strictosidine β-D-glucosidase, which are essential for its production . Additionally, the up-regulation of specific genes, including STR and SGD, plays a crucial role in the biosynthetic pathway of isovallesiachotamine .

Transport and Distribution

The transport and distribution of isovallesiachotamine within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . In Catharanthus roseus cells, the biosynthesis and accumulation of isovallesiachotamine are regulated by the expression of specific genes and the availability of precursor molecules .

Subcellular Localization

Isovallesiachotamine’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing isovallesiachotamine to its appropriate subcellular locations . Understanding the subcellular localization of isovallesiachotamine can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isovallesiachotamine involves several steps, primarily focusing on the construction of the indole ring system. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the indole ring. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .

Industrial Production Methods

Industrial production of isovallesiachotamine is often achieved through the biosynthesis in plant cell cultures. For instance, the biosynthesis of isovallesiachotamine in Catharanthus roseus cambial meristematic cells can be induced by treating the cells with catharanthine. This method has shown to produce significant yields of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isovallesiachotamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isovallesiachotamine, which can have different pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vallesiachotamine: Another indole alkaloid with similar cytotoxic properties.

Vinblastine: A well-known chemotherapeutic agent derived from Catharanthus roseus.

Vincristine: Another chemotherapeutic agent with a similar indole alkaloid structure.

Uniqueness

Isovallesiachotamine is unique due to its specific bioactivity against lung cancer cell lines and its distinct molecular structure, which allows for various chemical modifications to enhance its pharmacological properties .

Eigenschaften

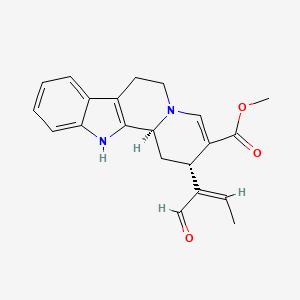

IUPAC Name |

methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-AHHXMMTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34384-71-9 | |

| Record name | Isovallesiachotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.